2-Chloro-2-phénylacétamide

Vue d'ensemble

Description

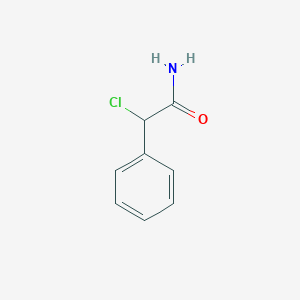

2-Chloro-2-phenylacetamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetamide, where a chlorine atom and a phenyl group are attached to the alpha carbon of the acetamide structure. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential antifungal and antibacterial properties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Analyse Biochimique

Biochemical Properties

2-Chloro-2-phenylacetamide plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown antifungal activity by inhibiting the enzyme dihydrofolate reductase (DHFR) in Candida species . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, thereby exerting its antifungal effects. Additionally, 2-Chloro-2-phenylacetamide has been observed to bind to ergosterol in fungal cell membranes, further contributing to its antifungal properties .

Cellular Effects

The effects of 2-Chloro-2-phenylacetamide on various cell types and cellular processes have been extensively studied. In fungal cells, it inhibits biofilm formation and reduces mature biofilm biomass, which is crucial for the pathogenicity of fungi like Candida tropicalis and Candida parapsilosis This compound also affects cell signaling pathways and gene expression by inhibiting key enzymes involved in nucleotide synthesis

Molecular Mechanism

At the molecular level, 2-Chloro-2-phenylacetamide exerts its effects through several mechanisms. It inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of thymidylate, a precursor for DNA synthesis . This inhibition leads to a decrease in DNA replication and cell division in fungal cells. Additionally, molecular docking studies have shown that 2-Chloro-2-phenylacetamide can bind to ergosterol in fungal cell membranes, disrupting membrane integrity and function . These interactions highlight the compound’s potential as an antifungal agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Chloro-2-phenylacetamide over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to 2-Chloro-2-phenylacetamide led to sustained inhibition of biofilm formation and reduced fungal virulence . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.

Dosage Effects in Animal Models

The effects of 2-Chloro-2-phenylacetamide at different dosages have been studied in animal models. In antifungal studies, the compound exhibited dose-dependent inhibition of fungal growth, with higher doses leading to more significant effects . At very high doses, toxic effects such as liver and kidney damage were observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

2-Chloro-2-phenylacetamide is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as dihydrofolate reductase (DHFR) and ergosterol biosynthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s metabolism involves phase I and phase II reactions, with cytochrome P450 enzymes playing a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2-Chloro-2-phenylacetamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via passive diffusion and may interact with transport proteins to facilitate its uptake . Once inside the cell, 2-Chloro-2-phenylacetamide is distributed to various cellular compartments, where it exerts its effects. Studies have shown that the compound accumulates in fungal cell membranes, contributing to its antifungal activity .

Subcellular Localization

The subcellular localization of 2-Chloro-2-phenylacetamide is essential for its activity and function. The compound has been found to localize in fungal cell membranes, where it binds to ergosterol and disrupts membrane integrity . Additionally, it may localize in the cytoplasm, where it inhibits enzymes such as dihydrofolate reductase (DHFR) involved in nucleotide synthesis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like benzene or glacial acetic acid. The general reaction is as follows:

C6H5NH2+ClCH2COCl→C6H5NHCOCH2Cl+HCl

Industrial Production Methods: In industrial settings, the synthesis of 2-chloro-2-phenylacetamide is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: 2-Chloro-2-phenylacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form 2-phenylacetamide and hydrochloric acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the phenyl group can undergo typical aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiocyanate in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, products such as 2-phenylacetamide derivatives.

Hydrolysis: 2-Phenylacetamide and hydrochloric acid.

Mécanisme D'action

The mechanism of action of 2-chloro-2-phenylacetamide, particularly in its antifungal activity, involves binding to ergosterol in the fungal plasma membrane. This disrupts membrane integrity and function, leading to cell death. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase .

Comparaison Avec Des Composés Similaires

2-Chloro-N-phenylacetamide:

Phenylacetamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Chloroacetamide: Contains a chlorine atom but lacks the phenyl group, resulting in different chemical properties.

Uniqueness: 2-Chloro-2-phenylacetamide is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific reactivity and potential biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.

Activité Biologique

2-Chloro-2-phenylacetamide, also known as 2-chloro-N-phenylacetamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-phenylacetamide is . The presence of a chlorine atom and a phenyl group contributes to its lipophilicity and biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antifungal Activity

Recent studies have demonstrated that 2-chloro-N-phenylacetamide exhibits significant antifungal properties against various strains of fungi, including Aspergillus niger and fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

- Inhibition of Fungal Growth : The compound showed minimum inhibitory concentrations (MIC) ranging from 32 to 256 µg/mL against Aspergillus niger and between 128 to 256 µg/mL against C. albicans. The minimum fungicidal concentrations (MFC) were reported as 64 to 1024 µg/mL for A. niger and 512 to 1024 µg/mL for C. albicans .

- Biofilm Disruption : It inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%, indicating its potential in treating biofilm-associated infections .

- Mechanistic Insights : The antifungal action is believed to involve interaction with ergosterol in the fungal plasma membrane, although it does not damage the fungal cell wall directly. Antagonistic effects were noted when combined with traditional antifungals like amphotericin B and fluconazole, suggesting caution in combination therapies .

Anticancer Activity

In addition to its antifungal properties, 2-chloro-N-phenylacetamide has been evaluated for anticancer activity.

Research Findings

- Cell Line Studies : In vitro studies indicated that derivatives of chloroacetamides, including 2-chloro-N-phenylacetamide, exhibited cytotoxic effects against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the anticancer potential based on structural modifications. Compounds with specific substituents demonstrated enhanced activity against cancer cells .

- Molecular Docking Studies : These studies revealed favorable binding interactions with target proteins involved in cancer progression, supporting its role as a potential lead compound for anticancer drug development .

Toxicity and Safety Profile

The safety profile of 2-chloro-N-phenylacetamide is crucial for its therapeutic application:

- Cytotoxicity Assessments : Studies indicated low hemolytic activity at concentrations ranging from 50 to 500 µg/mL, suggesting good safety margins for red blood cells .

- Genotoxicity Tests : Minimal genotoxic changes were observed in oral mucosa cells, indicating a favorable safety profile for potential therapeutic use .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | MFC (µg/mL) | Notes |

|---|---|---|---|---|

| Antifungal | Aspergillus niger | 32 - 256 | 64 - 1024 | Inhibits conidia germination |

| Antifungal | Candida albicans | 128 - 256 | 512 - 1024 | Effective against fluconazole-resistant strains |

| Anticancer | PC-3 (Prostate) | - | - | Cytotoxic effects noted |

| Anticancer | HCT-116 (Colon) | - | - | Potential lead compound |

Propriétés

IUPAC Name |

2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEOFVLOXGUWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322846 | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-76-2 | |

| Record name | 7462-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction described in the research paper "Facile Formation of α-Lactam by Phase Transfer Catalysis?"

A1: This research presents a novel method for synthesizing an α-lactam, specifically 1-t-butyl-3-phenylaziridinone, using 2-chloro-2-phenylacetamide as the starting material []. The key aspect is the use of phase transfer catalysis, which allows for the dehydrochlorination of 2-chloro-2-phenylacetamide to form the α-lactam under milder reaction conditions. This is significant because α-lactams are important heterocyclic compounds with numerous applications in medicinal chemistry and as building blocks for complex molecules. The described method offers a potentially more efficient and scalable approach to their synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.